(Z)-4-(1-(3-Nitrophenyl)ethylidene)-2-phenyloxazol-5(4H)-one
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Overview
Description
(Z)-4-(1-(3-Nitrophenyl)ethylidene)-2-phenyloxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a nitrophenyl group and a phenyl group attached to an oxazole ring. The (Z)-configuration indicates the specific geometric isomerism of the compound, where the substituents are on the same side of the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(1-(3-Nitrophenyl)ethylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 3-nitroacetophenone with benzaldehyde in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(1-(3-Nitrophenyl)ethylidene)-2-phenyloxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in ethanol or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted oxazole derivatives.
Scientific Research Applications
(Z)-4-(1-(3-Nitrophenyl)ethylidene)-2-phenyloxazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of (Z)-4-(1-(3-Nitrophenyl)ethylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes and proteins, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4-(1-(4-Nitrophenyl)ethylidene)-2-phenyloxazol-5(4H)-one: Similar structure but with a different position of the nitro group.
4-(1-(3-Nitrophenyl)ethylidene)-2-methyl-oxazol-5(4H)-one: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
(Z)-4-(1-(3-Nitrophenyl)ethylidene)-2-phenyloxazol-5(4H)-one is unique due to its specific (Z)-configuration and the presence of both nitrophenyl and phenyl groups
Properties
Molecular Formula |
C17H12N2O4 |
---|---|
Molecular Weight |
308.29 g/mol |
IUPAC Name |
(4Z)-4-[1-(3-nitrophenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H12N2O4/c1-11(13-8-5-9-14(10-13)19(21)22)15-17(20)23-16(18-15)12-6-3-2-4-7-12/h2-10H,1H3/b15-11- |
InChI Key |
LRDFGGPMUHWOLP-PTNGSMBKSA-N |
Isomeric SMILES |
C/C(=C/1\C(=O)OC(=N1)C2=CC=CC=C2)/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(=C1C(=O)OC(=N1)C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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